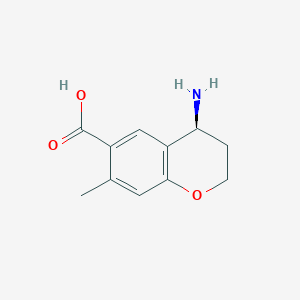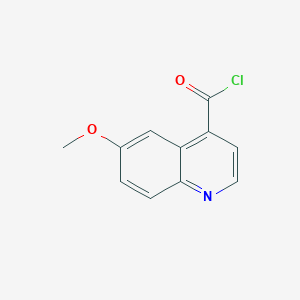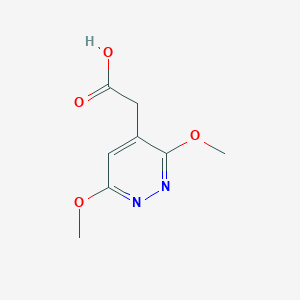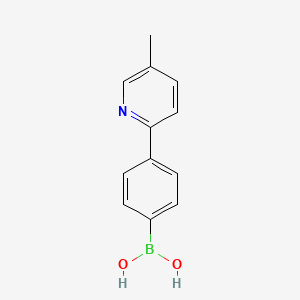
(4-(6-Methylpyridin-3-yl)phenyl)boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-(6-Methylpyridin-3-yl)phenyl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring, which is further substituted with a 6-methylpyridin-3-yl group. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (4-(6-Methylpyridin-3-yl)phenyl)boronic acid typically involves the borylation of a halogenated precursor. One common method is the palladium-catalyzed borylation of 4-(6-methylpyridin-3-yl)phenyl halides using bis(pinacolato)diboron under mild conditions. The reaction is usually carried out in the presence of a base such as potassium acetate and a palladium catalyst like Pd(dppf)Cl2.
Industrial Production Methods: Industrial production of this compound may involve similar borylation techniques but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Types of Reactions:
Suzuki-Miyaura Coupling: This is the most prominent reaction involving this compound. It reacts with various aryl or vinyl halides in the presence of a palladium catalyst and a base to form biaryl or styrene derivatives.
Oxidation: The boronic acid group can be oxidized to form phenols using oxidizing agents like hydrogen peroxide.
Substitution: The boronic acid group can undergo substitution reactions to form various derivatives, such as esters or amides.
Common Reagents and Conditions:
Palladium Catalysts: Pd(PPh3)4, Pd(dppf)Cl2
Bases: Potassium carbonate, sodium hydroxide
Solvents: Tetrahydrofuran, ethanol
Major Products:
Biaryl Compounds: Formed via Suzuki-Miyaura coupling
Phenols: Formed via oxidation
科学研究应用
(4-(6-Methylpyridin-3-yl)phenyl)boronic acid is widely used in scientific research due to its versatility in organic synthesis. It is a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. In medicinal chemistry, it is used to develop inhibitors for various enzymes and receptors. In materials science, it is employed in the synthesis of polymers and electronic materials.
作用机制
The primary mechanism of action for (4-(6-Methylpyridin-3-yl)phenyl)boronic acid in Suzuki-Miyaura coupling involves the transmetalation step, where the boronic acid transfers its organic group to the palladium catalyst. This is followed by reductive elimination, forming the desired carbon-carbon bond. The boronic acid group acts as a nucleophile, facilitating the transfer of the organic group to the palladium center.
相似化合物的比较
Phenylboronic Acid: Lacks the pyridinyl group, making it less versatile in certain reactions.
4-(4-Pyridinyl)phenylboronic Acid: Similar structure but with a different substitution pattern on the pyridine ring.
4-(Trifluoromethyl)phenylboronic Acid: Contains a trifluoromethyl group instead of a methylpyridinyl group, leading to different reactivity and applications.
Uniqueness: (4-(6-Methylpyridin-3-yl)phenyl)boronic acid is unique due to the presence of the 6-methylpyridin-3-yl group, which can participate in additional interactions and provide different electronic properties compared to other boronic acids. This makes it particularly useful in the synthesis of complex molecules and in applications requiring specific electronic characteristics.
属性
分子式 |
C12H12BNO2 |
|---|---|
分子量 |
213.04 g/mol |
IUPAC 名称 |
[4-(5-methylpyridin-2-yl)phenyl]boronic acid |
InChI |
InChI=1S/C12H12BNO2/c1-9-2-7-12(14-8-9)10-3-5-11(6-4-10)13(15)16/h2-8,15-16H,1H3 |
InChI 键 |
ZBMODUWVGNKGCU-UHFFFAOYSA-N |
规范 SMILES |
B(C1=CC=C(C=C1)C2=NC=C(C=C2)C)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





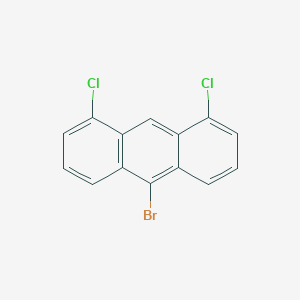


![6-Ethyl-2,3-dihydro-[2,3'-bipyridine]-4,4'(1H,1'H)-dione](/img/structure/B13126046.png)
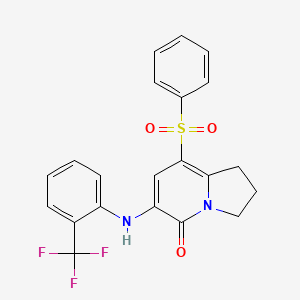

![6-Chloro-[3,4'-bipyridine]-5-carbonitrile](/img/structure/B13126074.png)

